Geraniin Demonstrates Superior α-Glucosidase and α-Amylase Inhibition vs. Acarbose
Geraniin exhibits significantly more potent in vitro inhibition of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, compared to the clinical drug acarbose. This suggests a stronger potential for managing postprandial blood glucose levels. [1]
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | α-Glucosidase: 0.92 μg/mL; α-Amylase: 0.93 μg/mL |
| Comparator Or Baseline | Acarbose (positive control) |
| Quantified Difference | Geraniin exhibited these properties at 'more significant levels' compared to acarbose. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Superior in vitro potency against validated diabetes targets provides a quantifiable justification for selecting geraniin over a clinical comparator in diabetes research and dietary supplement development.
- [1] Rapid isolation of geraniin from Nephelium lappaceum rind waste and its anti-hyperglycemic activity. Food Chemistry, 2011. View Source
